molecular formula C14H12Br2O2 B14732500 2,2'-Dibromo-5,5'-dimethoxybiphenyl CAS No. 6161-46-2

2,2'-Dibromo-5,5'-dimethoxybiphenyl

Cat. No.: B14732500
CAS No.: 6161-46-2
M. Wt: 372.05 g/mol
InChI Key: LDHRJTFWAOKHFH-UHFFFAOYSA-N
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Description

2,2’-Dibromo-5,5’-dimethoxybiphenyl is a chemical compound with the molecular formula C14H12Br2O2 and a molecular weight of 372.05 g/mol . It is characterized by the presence of two bromine atoms and two methoxy groups attached to a biphenyl structure. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dibromo-5,5’-dimethoxybiphenyl typically involves the bromination of 5,5’-dimethoxybiphenyl. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions usually include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods

Industrial production methods for 2,2’-Dibromo-5,5’-dimethoxybiphenyl are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dibromo-5,5’-dimethoxybiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Dibromo-5,5’-dimethoxybiphenyl has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2’-Dibromo-5,5’-dimethoxybiphenyl involves its interaction with various molecular targets. The bromine atoms and methoxy groups play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .

Comparison with Similar Compounds

2,2’-Dibromo-5,5’-dimethoxybiphenyl can be compared with other similar compounds such as:

The uniqueness of 2,2’-Dibromo-5,5’-dimethoxybiphenyl lies in its specific substitution pattern, which imparts distinct chemical and physical properties .

Properties

CAS No.

6161-46-2

Molecular Formula

C14H12Br2O2

Molecular Weight

372.05 g/mol

IUPAC Name

1-bromo-2-(2-bromo-5-methoxyphenyl)-4-methoxybenzene

InChI

InChI=1S/C14H12Br2O2/c1-17-9-3-5-13(15)11(7-9)12-8-10(18-2)4-6-14(12)16/h3-8H,1-2H3

InChI Key

LDHRJTFWAOKHFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2=C(C=CC(=C2)OC)Br

Origin of Product

United States

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